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Compound of Interest

Compound Name: MS-245

Cat. No.: B1676853 Get Quote

A comprehensive guide for researchers and drug development professionals on two 5-HT6

receptor antagonists.

This guide provides a detailed, data-driven comparison of two selective 5-HT6 receptor

antagonists: MS-245 and Lu AE58054 (idalopirdine). While both compounds target the same

receptor, their journey through the drug development pipeline and the breadth of available data

are vastly different. Lu AE58054 has been the subject of extensive clinical investigation for

neurodegenerative diseases, whereas MS-245 has primarily been characterized in preclinical

research settings.

At a Glance: Key Differences
Feature MS-245 Lu AE58054 (Idalopirdine)

Target 5-HT6 Receptor 5-HT6 Receptor

Binding Affinity (Ki) 1.5 nM[1] 0.83 nM

Development Stage Preclinical Phase III (Failed)[2][3][4]

Primary Therapeutic Area of

Investigation

Not clinically defined; studied

in models of substance

interaction[5][6]

Alzheimer's Disease,

Schizophrenia[2][4]

Clinical Data Availability None
Extensive Phase I, II, and III

data available[7][8][9][10][11]
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Quantitative Data Summary
The following tables summarize the available quantitative data for both compounds,

highlighting the significant disparity in the depth of investigation.

Table 1: In Vitro and Preclinical Data
Parameter MS-245 Lu AE58054 (Idalopirdine)

Chemical Name
5-methoxy-N,N-dimethyl-N(1)-

benzenesulfonyltryptamine[6]

2-(6-Fluoro-1H-indol-3-yl)-N-

(3-(2,2,3,3-

tetrafluoropropoxy)benzyl)etha

namine[2]

Target 5-HT6 Receptor 5-HT6 Receptor

Binding Affinity (Ki) 1.5 nM[1] 0.83 nM

Preclinical Models
Rodent models of nicotine and

amphetamine interaction[5][6]

Rodent models of cognitive

impairment in Alzheimer's

disease and schizophrenia

Key Preclinical Findings

- Potentiated the effects of

nicotine and amphetamine[5]

[6]- Modulated dopaminergic

neurotransmission[6]

- Reversed cognitive

impairment in animal models-

Enhanced cholinergic

neurotransmission when

combined with donepezil

Table 2: Clinical Trial Data
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Parameter MS-245 Lu AE58054 (Idalopirdine)

Phase I No data available Completed

Phase II (LADDER Trial) No data available

Primary Endpoint (ADAS-Cog

change from baseline at week

24): -2.16 point difference vs.

placebo (p=0.0040)[10]

Dosage: 90 mg/day (30 mg

three times daily)[10]

Phase III (STARSHINE,

STARBEAM, STARBRIGHT

Trials)

No data available

Primary Endpoint (ADAS-Cog

change from baseline at week

24): Failed to show a

significant difference from

placebo[3][4][11] Dosages: 10

mg, 30 mg, and 60 mg once

daily[8]

Safety and Tolerability No data available

Generally well-tolerated. Some

transient, asymptomatic

increases in liver enzymes

were noted in the Phase II trial

at the 90 mg/day dose.[10][12]

The lower doses in Phase III

trials did not present major

safety concerns.[13]

Mechanism of Action and Signaling Pathways
Both MS-245 and Lu AE58054 are antagonists of the 5-HT6 receptor. These receptors are

primarily expressed in the central nervous system, particularly in brain regions associated with

cognition, such as the hippocampus and frontal cortex. Blockade of the 5-HT6 receptor is

thought to enhance the release of other neurotransmitters, including acetylcholine and

glutamate, which are crucial for learning and memory. This modulation of cholinergic and

glutamatergic systems formed the basis for investigating 5-HT6 receptor antagonists as

potential treatments for cognitive deficits in diseases like Alzheimer's.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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